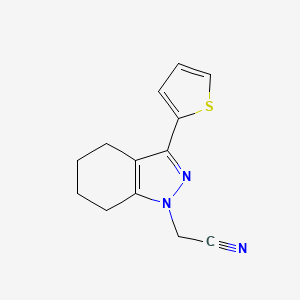

![molecular formula C11H17N3 B1479972 6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098022-79-6](/img/structure/B1479972.png)

6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole

Descripción general

Descripción

The compound “6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a type of pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used as building blocks in the synthesis of various organic molecules and have applications in the field of pharmaceutics and medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of diketones with hydrazine . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and varies based on the substituents attached to the pyrazole ring. The crystal structure of a related compound, tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole, has been reported .Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives . The reaction is initiated by the formation of a hydrazonyl radical, followed by cyclization and a concomitant C=C bond cleavage .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary based on their structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188°C .Aplicaciones Científicas De Investigación

Antibacterial Activity

A study by Prasad (2021) involved the synthesis of novel derivatives related to 6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole, which were evaluated for their antibacterial activity. These compounds were characterized using analytical and spectral techniques and showed notable antibacterial properties. This research highlights the potential application of such compounds in developing new antibacterial agents (Prasad, 2021).

Catalytic Applications

A study by Wong et al. (2007) explored novel 1-substituted imidazole derivatives for their use as catalysts in polymerization processes. The research focused on the thermal latency and storage stability of these catalysts in epoxy resin systems, demonstrating the utility of such compounds in industrial polymerization processes (Wong et al., 2007).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of a library of 1H-imidazo[1,2-b]pyrazole compounds for their antimicrobial and antifungal activities were reported by Babariya and Naliapara (2017). This work contributes to the understanding of the potential use of these compounds in combating microbial and fungal infections (Babariya & Naliapara, 2017).

Antioxidant Activity

Aliabadi and Mahmoodi (2016) investigated the synthesis of pyranopyrazoles using an imidazole-based ionic liquid as a catalyst. The antioxidant activity of the synthesized products was evaluated and compared with standard antioxidants, showing significant potential in this area (Aliabadi & Mahmoodi, 2016).

Anticancer Potential

The synthesis of potential anticancer agents based on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines was explored by Temple et al. (1987). This research indicated that these compounds showed antitumor activity, highlighting their potential application in cancer therapy (Temple et al., 1987).

Synthesis of Nucleoside Analogs

Chien et al. (2005) reported the synthesis of 3-aminoimidazo[4,5-c]pyrazole nucleoside via an N-N bond formation strategy, representing a novel approach in the synthesis of nucleoside analogs. This could have implications in medicinal chemistry, particularly in the development of novel therapeutic agents (Chien et al., 2005).

Potential Antipsychotic Activity

A study on 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines by Dewald et al. (1988) revealed that these compounds showed antipsychotic-like effects in preclinical tests. This suggests a potential application in the development of novel antipsychotic drugs (Dewald et al., 1988).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The synthesis and study of pyrazole derivatives is an active area of research due to their wide range of biological activities and medicinal applications . Future research may focus on developing new synthetic methods, exploring their mechanism of action, and investigating their potential as therapeutic agents .

Propiedades

IUPAC Name |

6-tert-butyl-1-ethylimidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-5-13-6-7-14-10(13)8-9(12-14)11(2,3)4/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOZUYUCEOTWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN2C1=CC(=N2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(tert-butyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479890.png)

![3-(Pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479891.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479893.png)

![1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479895.png)

![1-(2-chloroethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479898.png)

![6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479900.png)

![1-(2-azidoethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479901.png)

![2-(3-(thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479902.png)

![3-(Thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479903.png)

![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479904.png)

![1-(prop-2-yn-1-yl)-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479908.png)

![1-ethyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479909.png)

![methyl 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1479910.png)